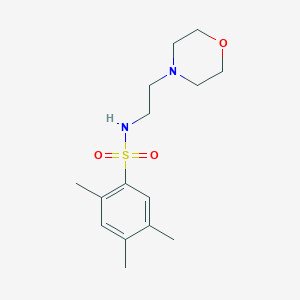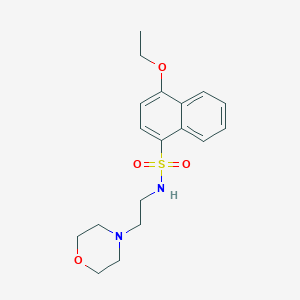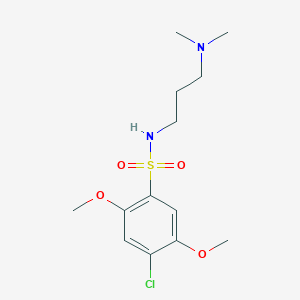
4-chloro-N-(3-(dimethylamino)propyl)-2,5-dimethoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(3-(dimethylamino)propyl)-2,5-dimethoxybenzenesulfonamide is a chemical compound known for its diverse applications in scientific research and industry This compound features a sulfonamide group, which is a key functional group in many biologically active molecules
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(3-(dimethylamino)propyl)-2,5-dimethoxybenzenesulfonamide typically involves the reaction of 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with 3-(dimethylamino)propylamine. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反应分析
Types of Reactions
4-chloro-N-(3-(dimethylamino)propyl)-2,5-dimethoxybenzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonamide group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Nucleophilic substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
科学研究应用
4-chloro-N-(3-(dimethylamino)propyl)-2,5-dimethoxybenzenesulfonamide is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-chloro-N-(3-(dimethylamino)propyl)-2,5-dimethoxybenzenesulfonamide involves its interaction with biological molecules, particularly enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.
相似化合物的比较
Similar Compounds
- 4-chloro-N-(3-(dimethylamino)propyl)-3-nitrobenzenesulfonamide
- 4-chloro-N-(3-(dimethylamino)propyl)benzenesulfonamide
- 3-chloro-N,N-dimethylpropylamine hydrochloride
Uniqueness
4-chloro-N-(3-(dimethylamino)propyl)-2,5-dimethoxybenzenesulfonamide is unique due to the presence of both methoxy groups and the sulfonamide group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound in various chemical reactions and research applications.
属性
IUPAC Name |
4-chloro-N-[3-(dimethylamino)propyl]-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21ClN2O4S/c1-16(2)7-5-6-15-21(17,18)13-9-11(19-3)10(14)8-12(13)20-4/h8-9,15H,5-7H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSGVVWGKFFTSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNS(=O)(=O)C1=C(C=C(C(=C1)OC)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.84 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
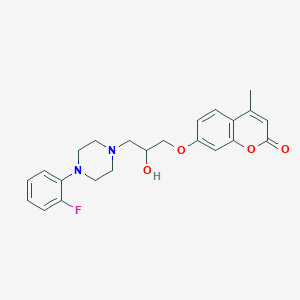
![7-{3-[4-(2,6-dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}-1H,2H,3H,4H-cyclopenta[c]chromen-4-one](/img/structure/B501586.png)
![7-(2-hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B501587.png)
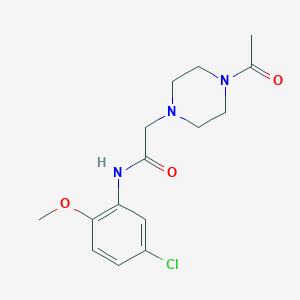

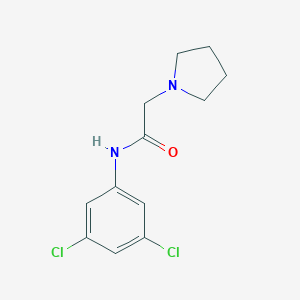
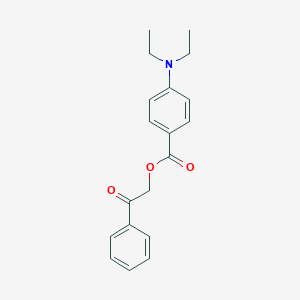
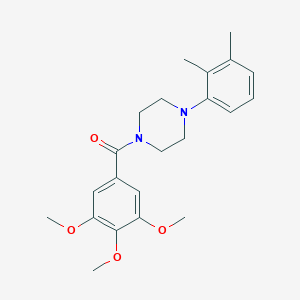

![1-(2,3-Dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B501603.png)
amine](/img/structure/B501605.png)
![5-bromo-2-methoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B501606.png)
